

# Application Notes and Protocols for Choline Fenofibrate Cell-Based Assay

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## Compound of Interest

Compound Name: Choline Fenofibrate

Cat. No.: B1668903

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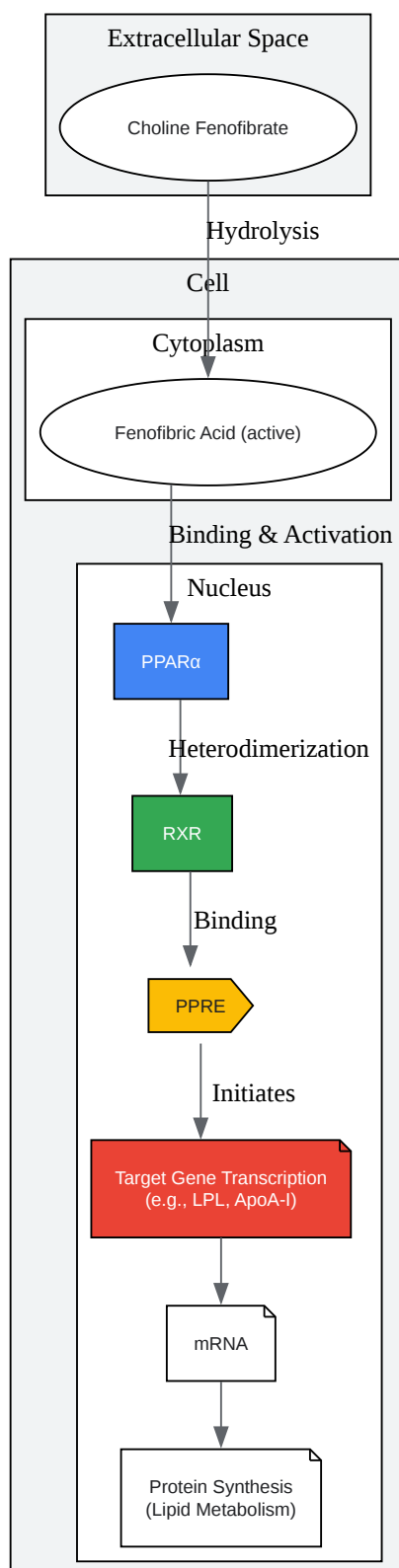
## Introduction

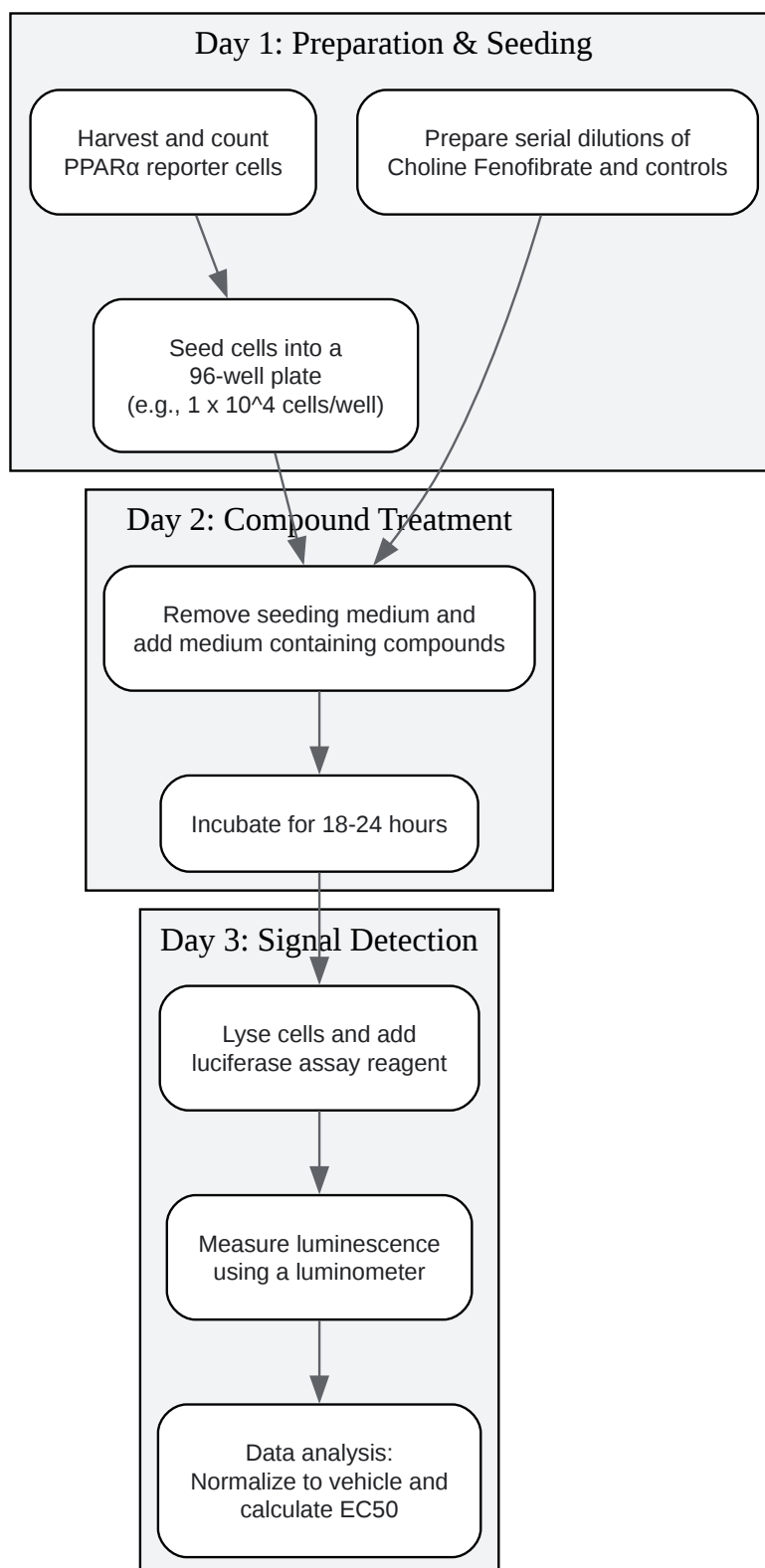
**Choline fenofibrate** is a prodrug of fenofibric acid, a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ).<sup>[1]</sup> PPAR $\alpha$  is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by ligands such as fenofibric acid, PPAR $\alpha$  forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. Consequently, **choline fenofibrate** is utilized in the management of dyslipidemia, primarily to reduce elevated triglycerides and low-density lipoprotein cholesterol (LDL-C) levels, while increasing high-density lipoprotein cholesterol (HDL-C) levels.<sup>[2][3]</sup>

This document provides a detailed protocol for a cell-based reporter gene assay to quantify the activation of human PPAR $\alpha$  by **choline fenofibrate**. The assay utilizes a mammalian cell line engineered to express a luciferase reporter gene under the control of a PPAR $\alpha$ -responsive promoter. The resulting luminescence is directly proportional to the activation of PPAR $\alpha$ , providing a robust and sensitive method for screening and characterizing PPAR $\alpha$  agonists.

## Signaling Pathway of Choline Fenofibrate

**Choline fenofibrate** is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. Fenofibric acid then enters the cell and binds to the ligand-binding domain of PPAR $\alpha$  in the nucleus. This binding event induces a conformational change in PPAR $\alpha$ , leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR $\alpha$  then forms a heterodimer with RXR $\alpha$ . This heterodimer binds to PPRES on the DNA, initiating the transcription of target genes involved in lipid metabolism.





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## References

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- 3. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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